Nucleophilic Substitution (SN2) Reactions: The primary benzyl bromide readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes 3-Fluoro-2-methoxybenzyl bromide a valuable building block for introducing the 3-Fluoro-2-methoxybenzyl group into other molecules [, , ].
Suzuki-Miyaura Coupling Reactions: While not directly demonstrated with 3-Fluoro-2-methoxybenzyl bromide, the presence of the fluorine atom suggests its potential use in Suzuki-Miyaura coupling reactions []. These reactions could be employed to couple the molecule with various boronic acids, creating a new carbon-carbon bond and further expanding its synthetic utility.
Applications
Building Block in Organic Synthesis: The compound serves as a valuable synthon for introducing the 3-Fluoro-2-methoxybenzyl group into more complex molecules. This group could potentially contribute to desirable pharmacological properties like improved metabolic stability or enhanced binding affinity to target proteins [, , , , , , , , , , , , , , , , , , , , , , ].
Development of Fluorescent Probes: The 3-Fluoro-2-methoxybenzyl group, when incorporated into suitable fluorophores, may lead to the development of novel fluorescent probes for biological imaging applications [].
Compound Description: [(18)F]5 is a radiolabeled compound developed for positron emission tomography (PET) imaging of the peripheral benzodiazepine receptor (PBR) in the brain. It exhibits high affinity for PBR and displays favorable distribution patterns in mice and monkeys. []
Compound Description: [131I]3a is another radioligand developed for imaging the peripheral-type benzodiazepine receptor (PBR) in the brain. It exhibits high affinity and selectivity for PBR and demonstrates promising characteristics in biodistribution studies and ex vivo autoradiography. []
Compound Description: This compound is a novel Hepatitis B (HBV) inhibitor with demonstrated nanomolar inhibitory activity against HBV in vitro. Its structure has been confirmed by X-ray crystallography and studied using Hirshfeld surface analysis. []
Compound Description: FMTC is a compound designed to inhibit tubulin assembly and has been shown to suppress the proliferation of the HCC cell line, Huh7. Its mechanism of action involves upregulating p21, inducing G2/M phase arrest, and ultimately triggering apoptosis. []
Compound Description: H2L is a bis-Schiff base ligand used to synthesize a dinuclear zinc(II) complex. Both the free ligand and the complex have been evaluated for their antibacterial and antifungal activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PEN-866 is under investigation in clinical trial NCT03221400 (PEN-866 in Patients With Advanced Solid Malignancies). Locnartecan is a miniature drug conjugate composed of the irinotecan metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) conjugated, through a cleavable linker, to a ligand of chaperone protein heat shock protein 90 (Hsp90), with potential antineoplastic activity. Upon administration of locnartecan, the HSP90 ligand moiety targets HSP90, which allows the conjugate to penetrate, accumulate and be retained in the tumor cell. Once the linker is cleaved, the SN-38 moiety is released in a sustained manner. SN-38 then binds to and inhibits topoisomerase I by stabilizing the cleavable complex between topoisomerase I and DNA, which results in DNA breaks, inhibition of DNA replication and apoptosis. Compared to SN-38 alone, locnartecan preferentially targets, accumulates and is retained in the tumor cells due to its binding to Hsp90, which results in increased concentrations of SN-38 at the tumor site. This allows sustained release of SN-38 and leads to increased and prolonged efficacy while reducing toxicity to normal, healthy tissues. Hsp90, a chaperone protein upregulated and activated in a variety of tumor cells compared to normal healthy tissue, regulates the folding, stability and degradation of many oncogenic signaling proteins.